molecular formula C22H22N2O4 B2834563 (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034500-71-3

(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2834563
CAS No.: 2034500-71-3
M. Wt: 378.428
InChI Key: QOUJZSMPDAZVEE-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry. This compound features a quinoline moiety, which is known for its biological activity, and a dimethoxyphenyl group, which contributes to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline derivative and the dimethoxyphenyl group. One common synthetic route includes the following steps:

  • Quinoline Derivative Synthesis: : Quinoline derivatives can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Dimethoxyphenyl Group Preparation: : The dimethoxyphenyl group can be synthesized by the methylation of phenol using dimethyl sulfate in the presence of a base.

  • Coupling Reaction: : The quinoline derivative and the dimethoxyphenyl group are then coupled using a suitable reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of hydroquinone derivatives.

  • Substitution: : Substitution reactions can occur at the quinoline or dimethoxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Substitution reactions typically require strong bases or acids, depending on the specific substitution desired.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Hydroquinone derivatives.

  • Substitution: : Various substituted quinoline and dimethoxyphenyl derivatives.

Scientific Research Applications

(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : Utilized in the production of materials and catalysts.

Mechanism of Action

The mechanism by which (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to biological effects such as antimicrobial and antiviral activities. The dimethoxyphenyl group contributes to the compound's chemical stability and reactivity.

Comparison with Similar Compounds

(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: can be compared to other quinoline derivatives, such as quinoline itself, quinolinic acid, and quinone derivatives. While these compounds share the quinoline core, This compound is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group, which enhances its chemical and biological properties.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-16-8-9-18(20(13-16)27-2)22(25)24-12-11-17(14-24)28-21-10-7-15-5-3-4-6-19(15)23-21/h3-10,13,17H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUJZSMPDAZVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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